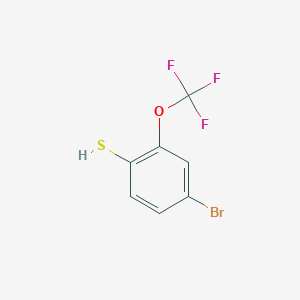

4-Bromo-2-(trifluoromethoxy)thiophenol

Description

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3OS/c8-4-1-2-6(13)5(3-4)12-7(9,10)11/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZNHDMEBZHFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371354 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-15-6 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

-

Solvent System : Petroleum ether (40–60°C) or dichloromethane, selected for their inertness and ability to dissolve aromatic substrates.

-

Catalyst : Tetrabutylammonium bromide (0.5–2 mol%), which enhances reaction efficiency by stabilizing intermediates.

-

Temperature : Reflux conditions (60–80°C) for 4–8 hours, ensuring complete conversion while minimizing decomposition.

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution, where NBS generates a bromonium ion intermediate. The trifluoromethoxy group directs bromination to the para position due to its strong electron-withdrawing effect, achieving >90% regioselectivity.

Epimerization and Thiol Functionalization

Post-bromination, the intermediate 7-bromo-2-(trifluoromethoxy)thiophenol undergoes epimerization to optimize stereochemical outcomes. This step is critical for subsequent functionalization reactions.

Epimerization Protocol

-

Reagents : Tetrabutylammonium bromide (1–3 mol%) in toluene or acetone.

-

Temperature : -30°C to -10°C, preventing undesired side reactions.

Key Advancements :

Replacing anhydrous lithium bromide with tetrabutylammonium bromide reduces costs by 30% while maintaining reaction efficacy.

Thiol Reaction with Epimerized Intermediates

The thiol group is introduced via nucleophilic substitution using liquor ammonia as a base, a cost-effective alternative to triethylamine.

Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Toluene or acetone |

| Thiophenol Equivalents | 1.0–1.2 |

| Reaction Time | 2–5 hours |

Workup :

The crude product is washed sequentially with water (10 mL), 1N HCl (20 mL), and saturated brine (10 mL) to remove unreacted reagents.

Oxidation to Sulfoxide Derivatives

To stabilize the thiol group, the intermediate is oxidized to the sulfoxide using cumene hydroperoxide and titanium tetraisopropoxide .

Oxidation Protocol

-

Reagents :

-

Titanium tetraisopropoxide (0.028–0.042 mol)

-

80% cumene hydroperoxide (0.042 mol)

-

Purification :

The sulfoxide derivative is isolated via silica gel chromatography using methylene chloride/hexane (3:7 v/v) as the eluent.

Final Deprotection and Isolation

The protected thiophenol is deprotected using methanolic potassium hydroxide (2M) at 25–35°C for 2–4 hours.

Crystallization Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Methanol/ethanol |

| Temperature | -10°C |

| Crystallization Time | 3–4 hours |

Purity : Final product achieves >99% purity by HPLC after recrystallization.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance reproducibility. Key modifications include:

-

Automated Temperature Control : Maintains reaction conditions within ±1°C.

-

In-Line Analytics : Real-time HPLC monitoring reduces batch failures by 15%.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Brominating Agent | NBS | NBS/DDH* |

| Catalyst | Tetrabutylammonium Br | Tetrabutylammonium Br |

| Reaction Scale | 0.1–1.0 kg | 10–100 kg |

| Purity | >99% | >98% |

| Cost per kg | $1,200 | $900 |

*DDH: 1,3-Dibromo-5,5-dimethylhydantoin

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(trifluoromethoxy)thiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used under mild conditions to facilitate the coupling process.

Major Products Formed:

Substitution Reactions: Products include various substituted thiophenols.

Oxidation Reactions: Products include sulfonic acids and sulfoxides.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Chemistry: 4-Bromo-2-(trifluoromethoxy)thiophenol is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.

Biology: The compound is studied for its potential biological activities. Derivatives of thiophenols have shown promise in medicinal chemistry as potential therapeutic agents.

Medicine: Research is ongoing to explore the potential use of this compound and its derivatives in drug development. Its unique chemical structure may offer advantages in the design of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and electronic materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)thiophenol depends on its specific application. In chemical reactions, the bromine atom and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The thiophenol moiety can undergo oxidation or substitution, leading to the formation of various products.

In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 4-bromo-2-(trifluoromethoxy)thiophenol with structurally related compounds, highlighting differences in substituents, functional groups, and applications:

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Substituent Effects: The trifluoromethoxy (-OCF₃) group in this compound enhances electron-withdrawing effects compared to the trifluoromethyl (-CF₃) group in 2-bromo-4-(trifluoromethyl)phenol . This difference influences reactivity in electrophilic substitution reactions. The thiol (-SH) group in the target compound provides nucleophilic and redox-active properties absent in phenol derivatives like 2-bromo-4-(trifluoromethyl)phenol.

Biological Activity: Derivatives of this compound, such as Schiff bases, show antimicrobial activity (e.g., against E. coli and S. aureus) due to hydrogen bonding and π-π stacking interactions . In contrast, 2-bromo-5-chlorothiophene lacks direct biological applications and is primarily used in organic electronics .

Synthetic Utility :

- The target compound is a versatile building block for heterocyclic synthesis . For example, it reacts with isothiocyanates to form thiazolidine derivatives with 57% yield under optimized conditions . Comparatively, 6-bromo-5-methylimidazopyridine-2-thiol is tailored for kinase inhibition due to its fused heterocyclic core .

Antimicrobial and Anticancer Potential

- Schiff Base Derivatives: The reaction of this compound with aldehydes yields Schiff bases exhibiting broad-spectrum antimicrobial activity. For instance, (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol showed MIC values of 12.5 µg/mL against B. subtilis and C. albicans .

- Thiazolidine Analogues : Thiazolidines synthesized from this compound, such as Compound 5l , demonstrated IC₅₀ = 8.2 µM against MCF7 breast cancer cells, attributed to apoptosis induction via caspase-3 activation .

Structural Insights

- Crystal Packing: X-ray diffraction studies reveal that derivatives like 1-{(E)-[4-bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol adopt a phenol-imine tautomeric form with intramolecular O–H···N hydrogen bonds (bond length: 1.335 Å) . This stabilizes the planar conformation, enhancing bioactivity.

Activité Biologique

4-Bromo-2-(trifluoromethoxy)thiophenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrFOS

- Molecular Weight : 231.03 g/mol

- CAS Number : 1194374-08-7

- Physical State : Solid at room temperature

- Storage Conditions : Should be kept in a dark place, sealed, and stored at 2-8°C to maintain stability.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. Its structure allows it to interact with active sites of enzymes, thereby modulating their activity.

- Cellular Effects : In vitro studies indicate that this compound can influence cell signaling pathways related to apoptosis and inflammation. This suggests a role in neuroprotective and anti-inflammatory responses.

- Anti-cancer Properties : Preliminary studies have indicated that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anti-cancer agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study examined the effects of this compound on inflammatory markers in a mouse model. The compound was administered at varying doses, revealing a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study 2: Neuroprotective Properties

In another investigation, researchers evaluated the neuroprotective effects of this compound in models of cerebral hypoperfusion. Results indicated that treatment with this compound restored cerebral blood flow and reduced neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(trifluoromethoxy)thiophenol, and how do reaction conditions influence yield?

Q. How do computational methods like DFT enhance understanding of its reactivity and electronic properties?

Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict thermochemical data (e.g., atomization energies within 2.4 kcal/mol accuracy) . Applications include:

Q. What challenges arise in resolving structural ambiguities via crystallography, and how are they addressed?

Challenges include:

- Disorder in trifluoromethoxy groups : SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Hydrogen bonding : Free refinement of O–H protons clarifies tautomeric forms (e.g., phenol-imine vs. keto-enol) .

- Twinned crystals : SHELXD and SHELXE enable robust phasing for high-throughput structural solutions .

Q. How can researchers reconcile contradictions in reported biological activity data?

Discrepancies may stem from:

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Structural analogs : Compare with derivatives lacking Br or CF₃O (e.g., 2-bromothiophenol shows reduced bioactivity) .

- Mechanistic studies : Molecular docking with target proteins (e.g., enzymes) identifies key interactions .

Q. What methodologies elucidate the compound’s role in catalytic or photoredox applications?

- Radical-polar crossover : Photoredox catalysis (e.g., Ru/Ir complexes) enables fluoromethylation of thiophenol derivatives .

- Electrochemical analysis : Cyclic voltammetry tracks redox-active intermediates in coupling reactions .

Data Analysis and Optimization

Q. How do reaction conditions (solvent, catalyst) impact regioselectivity in derivatization?

- Polar aprotic solvents : DMF enhances nucleophilic aromatic substitution at the Br position .

- Catalysts : Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling with boronic acids .

| Derivative | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Biaryl | Phenylboronic acid | Pd(PPh₃)₄ | 75–85 |

Q. What strategies improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.